3-Methyl-2-butenal

Catalog No.
S564989
CAS No.
107-86-8
M.F
C5H8O
(H3C)2C=CHCHO
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-butenal

CAS Number

107-86-8

Product Name

3-Methyl-2-butenal

IUPAC Name

3-methylbut-2-enal

Molecular Formula

C5H8O
(H3C)2C=CHCHO
C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3

InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N

SMILES

CC(=CC=O)C

Solubility

Solubility in water, g/100ml at 20 °C: 11 (good)
Slightly soluble in water; soluble in fats
soluble (in ethanol)

Synonyms

2-Methyl-2-buten-4-al; 3,3-Dimethylacrolein; 3-Methyl-2-buten-1-al; 3- Methyl-2-butenal; 3-Methyl-2-butenaldehyde; 3-Methylcrotonaldehyde; NSC 149164; Prenal; Senecioaldehyde; β,β-Dimethylacrolein; β,β- Dimethylacrylic aldehyde; β-Methylcrotonaldehyd

Canonical SMILES

CC(=CC=O)C

Description

INTRODUCTION 3-Methyl-2-butenal is a chemical compound with a molecular formula of C5H8O. It belongs to the class of compounds known as aldehydes and has a characteristic odor. Over the years, 3-Methyl-2-butenal has been frequently studied due to its chemical and biological properties. This paper seeks to explore various aspects of 3-Methyl-2-butenal. DEFINITION AND BACKGROUND 3-Methyl-2-butenal is also known as isoprenylacetaldehyde. It is a pale yellow liquid with a fruity odor and a boiling point of 150-151℃. 3-Methyl-2-butenal is commonly used as a flavoring agent in various food products such as baked goods, confectioneries, and beverages. The compound is also found naturally in some fruits such as raspberries and strawberries. PHYSICAL AND CHEMICAL PROPERTIES 3-Methyl-2-butenal is a liquid at room temperature and has a melting point of -80℃. It is soluble in water, ethanol, and diethyl ether. The chemical structure of 3-Methyl-2-butenal consists of a carbonyl group (C=O) and an unsaturated bond (C=C). SYNTHESIS AND CHARACTERIZATION 3-Methyl-2-butenal can be synthesized by various methods such as the reaction of isoprene with acetic acid in the presence of hydrochloric acid. The compound can also be obtained through the oxidation of isoprene using potassium permanganate. Characterization of 3-Methyl-2-butenal can be done using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. ANALYTICAL METHODS Quantitative and qualitative analysis of 3-Methyl-2-butenal can be done using various analytical methods such as gas chromatography (GC) and mass spectrometry (MS). These methods are commonly used in the analysis of food products. BIOLOGICAL PROPERTIES 3-Methyl-2-butenal has been found to exhibit biological activity such as antimicrobial and antifungal properties. The compound has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Studies have shown that 3-Methyl-2-butenal has low toxicity. However, exposure to high concentrations of the compound may cause irritation to the eyes, skin, and respiratory system. Safety precautions should be taken when handling 3-Methyl-2-butenal in scientific experiments. APPLICATIONS IN SCIENTIFIC EXPERIMENTS 3-Methyl-2-butenal is commonly used as a flavoring agent in scientific experiments. The compound is added to food products to test how it affects the sensory properties of the food. CURRENT STATE OF RESEARCH There is ongoing research on the chemical and biological properties of 3-Methyl-2-butenal. Scientists are exploring new methods of synthesizing the compound and its potential applications in various fields of research. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY 3-Methyl-2-butenal has potential applications in various fields of research and industry such as food, agriculture, and medicine. The compound can be used as a flavoring agent in food products, as an antimicrobial agent in agriculture, and as a potential drug candidate in medicine. LIMITATIONS AND FUTURE DIRECTIONS One limitation of 3-Methyl-2-butenal is its low solubility in water, which limits its potential applications. Future research on 3-Methyl-2-butenal should focus on improving its water solubility and exploring its potential applications in other areas such as cosmetics and personal care products. FUTURE DIRECTIONS 1. Develop new methods of synthesizing 3-Methyl-2-butenal 2. Explore the potential applications of 3-Methyl-2-butenal in cosmetics and personal care products 3. Investigate the effects of 3-Methyl-2-butenal on human health and safety 4. Improve the water solubility of 3-Methyl-2-butenal 5. Test the efficacy of 3-Methyl-2-butenal as an antimicrobial agent in agriculture 6. Study the effects of 3-Methyl-2-butenal on the environment and ecology 7. Determine the mechanism of action of 3-Methyl-2-butenal in biological systems 8. Investigate the potential use of 3-Methyl-2-butenal as a drug candidate in medicine 9. Develop new analytical methods for the detection and quantification of 3-Methyl-2-butenal in food products 10. Investigate the potential use of 3-Methyl-2-butenal as a biomarker for disease diagnosis.

Natural Occurrence and Biological Activity:

3-Methyl-2-butenal, also known as 3-methylcrotonaldehyde, is a naturally occurring enal (a molecule containing both an aldehyde and an alkene functional group) found in various plants, including Polygala senega and Asarum canadense []. This compound has been shown to exhibit a range of biological activities, including:

  • Antimicrobial properties: Studies indicate that 3-methyl-2-butenal possesses antifungal and antibacterial activity against various pathogens [].
  • Cytotoxic effects: Research suggests that 3-methyl-2-butenal may have cytotoxic (cell-killing) effects on certain cancer cell lines [].

3-Methyl-2-butenal, also known as 3-methylbut-2-enal, is an organic compound with the molecular formula C5_5H8_8O. It is classified as an enal, which features a double bond between the second and third carbon atoms of the butene chain, along with an aldehyde functional group at the terminal carbon. This compound is characterized by its distinctive structure, where a methyl group is attached to the third carbon of the butene chain, influencing its chemical reactivity and properties. 3-Methyl-2-butenal is recognized for its role as a metabolite and has applications in various fields including flavoring and fragrance industries due to its pleasant aroma .

  • Reaction with Hydroxyl Radicals: The reaction of 3-methyl-2-butenal with hydroxyl radicals has been studied extensively. The rate constant for this reaction was found to be approximately 6.21×10116.21\times 10^{-11} cm3^3 molecule1^{-1} s1^{-1} at room temperature. The products formed include glyoxal, acetone, and various organic nitrates, indicating a complex reaction mechanism involving H-atom abstraction and radical addition .
  • Chlorine Atom Reactions: The kinetics of reactions involving chlorine atoms with 3-methyl-2-butenal have also been explored. These reactions yield different products depending on environmental conditions and concentrations of reactants, contributing to its atmospheric chemistry profile .
  • Retroaldol Reaction: Under basic conditions, 3-methyl-2-butenal can undergo retroaldol reactions, leading to the formation of smaller aldehydes or ketones. This reaction pathway is crucial for understanding its behavior in synthetic chemistry .

Research indicates that 3-methyl-2-butenal exhibits various biological activities. It has been identified as a metabolite in certain biochemical pathways, suggesting potential roles in metabolic processes. Additionally, studies have shown that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects and mechanisms of action .

The synthesis of 3-methyl-2-butenal can be achieved through several methods:

  • Aldol Condensation: One common synthetic route involves aldol condensation reactions between appropriate aldehydes or ketones under acidic or basic conditions.
  • Dehydration of Alcohols: Another method includes the dehydration of 3-methyl-2-butanol, which can yield 3-methyl-2-butenal through elimination reactions.
  • Isomerization: Isomerization processes can also be utilized to convert related compounds into 3-methyl-2-butenal efficiently.

These methods are critical for producing the compound at a scale suitable for industrial applications .

3-Methyl-2-butenal has diverse applications across various industries:

  • Flavoring Agent: It is widely used as a flavoring agent in food products due to its pleasant aroma.
  • Fragrance Industry: The compound serves as a key ingredient in perfumes and fragrances, contributing to desirable scent profiles.
  • Chemical Intermediate: It acts as an intermediate in organic synthesis for producing more complex molecules and materials.
  • Research

Studies have focused on the interaction of 3-methyl-2-butenal with various radicals and atmospheric components:

  • Radical Reactions: The interactions with hydroxyl and chlorine radicals reveal insights into its stability and reactivity under different environmental conditions.
  • Kinetic Studies: Kinetic analyses provide data on how quickly these interactions occur, which is essential for modeling atmospheric chemistry and predicting environmental impacts .

Several compounds share structural similarities with 3-methyl-2-butenal, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
2-Methyl-2-butenalEnalHas a double bond at position two; more reactive due to conjugation effects.
MethacroleinUnsaturated AldehydeSimilar structure but lacks the methyl group at position three; used in polymerization reactions.
CrotonaldehydeUnsaturated AldehydeContains a longer carbon chain; known for its use in organic synthesis and flavoring applications.

The uniqueness of 3-methyl-2-butenal lies in its specific branching and functional groups that influence both its reactivity and applications compared to these similar compounds .

Physical Description

Solid
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colourless liquid; almond, mild-buttery aroma

XLogP3

1.2

Boiling Point

134.0 °C
134°C
136 °C

Flash Point

37 °C

Vapor Density

Relative vapor density (air = 1): 2.9

Density

d204 0.87
0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
0.870-0.875

LogP

0.53

Melting Point

-20 °C

UNII

2JZ2B60W76

GHS Hazard Statements

Aggregated GHS information provided by 1675 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (99.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (99.94%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.75

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

107-86-8
90467-71-3

Wikipedia

Senecialdehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butenal, 3-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Gross et al. Control of selectivity in heterogeneous catalysis by tuning nanoparticle properties and reactor residence time. Nature Chemistry, doi: 10.1038/nchem.1465, published online 30 September 2012 http://www.nature.com/nchem

Explore Compound Types